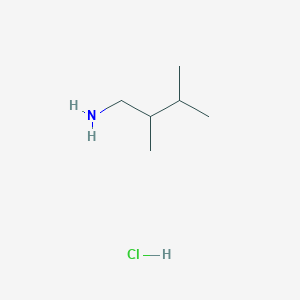
2,3-Dimethylbutan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylbutan-1-amine hydrochloride is an organic compound with the molecular formula C6H16ClN. It is a derivative of butanamine, where two methyl groups are attached to the second and third carbon atoms of the butane chain, and it is combined with hydrochloric acid to form the hydrochloride salt. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylbutan-1-amine hydrochloride typically involves the alkylation of ammonia or primary amines with suitable alkyl halides. One common method is the nucleophilic substitution reaction where 2,3-dimethylbutyl chloride reacts with ammonia or an amine under controlled conditions to form the desired amine, which is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
化学反应分析
Types of Reactions
2,3-Dimethylbutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and acyl chlorides are common reagents for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various alkylated or acylated amine derivatives.
科学研究应用
2,3-Dimethylbutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
作用机制
The mechanism of action of 2,3-Dimethylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it may act as a substrate or inhibitor, modulating the activity of enzymes and affecting metabolic pathways. The exact mechanism can vary based on the specific context of its use .
相似化合物的比较
Similar Compounds
2,3-Dimethylbutan-1-amine: The free base form without the hydrochloride salt.
2,3-Dimethylbutane: A hydrocarbon with a similar carbon skeleton but lacking the amine group.
Butan-1-amine: A simpler amine without the methyl substitutions.
Uniqueness
2,3-Dimethylbutan-1-amine hydrochloride is unique due to the presence of both the amine group and the hydrochloride salt, which can influence its solubility, reactivity, and interaction with biological systems. The methyl substitutions at the second and third carbon atoms also confer distinct steric and electronic properties, differentiating it from other butanamine derivatives .
生物活性
2,3-Dimethylbutan-1-amine hydrochloride is an organic compound that has garnered interest in various fields, particularly in pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Chemical Formula : C₆H₁₅ClN
- Molecular Weight : 133.65 g/mol
- CAS Number : 19550-30-2
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities. Its primary focus has been on its stimulant properties and potential applications in enhancing physical performance and cognitive function.
The compound is believed to act primarily as a stimulant , interacting with neurotransmitter systems. It may enhance the release of norepinephrine and dopamine, leading to increased alertness and energy levels.
Pharmacological Applications
-
Performance Enhancement :
- Studies have suggested that compounds like this compound can improve athletic performance by increasing energy levels and reducing fatigue.
-
Cognitive Function :
- Preliminary research suggests potential benefits in cognitive enhancement, although more extensive studies are needed to substantiate these claims.
-
Weight Management :
- Its stimulant properties may contribute to weight loss by increasing metabolic rate and promoting fat oxidation.
Case Studies and Research Findings
Safety and Regulatory Status
The safety profile of this compound is still under investigation. Regulatory bodies have scrutinized similar compounds due to concerns over their stimulant effects and potential for abuse.
Regulatory Considerations
- The compound is often compared with other aliphatic amines known for their stimulant properties, such as 1,3-dimethylamylamine (DMAA) and 1,5-dimethylhexylamine (DMHA), which have faced regulatory challenges due to safety concerns.
属性
IUPAC Name |
2,3-dimethylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-5(2)6(3)4-7;/h5-6H,4,7H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVIFKQZOWFVLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














